N-(3,4-difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(3,4-Difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide (CAS 872609-27-3, PubChem CID is a synthetic small-molecule belonging to the benzofuran-2-carboxamide class, characterized by a benzofuran core substituted at the 3-position with a furan-2-amido group and at the 2-position with an N-(3,4-difluorophenyl) carboxamide moiety. Its molecular formula is C20H12F2N2O4 with a molecular weight of 382.3 g/mol, and it possesses a computed XLogP3-AA of 4.5, indicating moderate lipophilicity.

Molecular Formula C20H12F2N2O4
Molecular Weight 382.323
CAS No. 872609-27-3
Cat. No. B2514266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide
CAS872609-27-3
Molecular FormulaC20H12F2N2O4
Molecular Weight382.323
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=CO4
InChIInChI=1S/C20H12F2N2O4/c21-13-8-7-11(10-14(13)22)23-20(26)18-17(12-4-1-2-5-15(12)28-18)24-19(25)16-6-3-9-27-16/h1-10H,(H,23,26)(H,24,25)
InChIKeyULSQNYACQZFYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide (CAS 872609-27-3): Structural and Chemical Identity Overview for Procurement Decisions


N-(3,4-Difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide (CAS 872609-27-3, PubChem CID 7204934) is a synthetic small-molecule belonging to the benzofuran-2-carboxamide class, characterized by a benzofuran core substituted at the 3-position with a furan-2-amido group and at the 2-position with an N-(3,4-difluorophenyl) carboxamide moiety [1]. Its molecular formula is C20H12F2N2O4 with a molecular weight of 382.3 g/mol, and it possesses a computed XLogP3-AA of 4.5, indicating moderate lipophilicity [1]. The compound is listed in the ZINC database (ZINC04353815) and is commercially available from multiple screening compound vendors, typically at 95% purity [1]. Benzofuran-2-carboxamide derivatives as a class have been explored for diverse biological activities including kinase inhibition, antimicrobial effects, and anticancer properties [2]. However, no dedicated primary research articles or patents were found that specifically characterize the biological activity of this exact compound with quantitative comparator data.

Why Generic Substitution of Benzofuran-2-Carboxamide Analogs Cannot Be Assumed for CAS 872609-27-3


Within the 3-(furan-2-amido)-1-benzofuran-2-carboxamide scaffold family, the N-aryl substituent on the 2-carboxamide is a critical determinant of physicochemical properties and potential target engagement. The 3,4-difluorophenyl substitution on the target compound (CAS 872609-27-3) imparts distinct electronic and steric characteristics compared to close analogs such as the mono-fluoro (CAS 847408-19-9), 3-chloro (CAS 888441-14-3), or 3,4-dimethylphenyl (CAS 888462-47-3) variants [1]. Fluorine substitution at the 3,4-positions can modulate metabolic stability, hydrogen-bonding capacity, and lipophilicity relative to chloro, methyl, or unsubstituted phenyl analogs; these physicochemical differences can translate into divergent binding affinities, selectivity profiles, and pharmacokinetic behavior that cannot be predicted by scaffold similarity alone [2]. Researchers selecting screening compounds or building blocks for structure-activity relationship (SAR) studies should therefore treat each N-aryl variant within this series as a distinct chemical entity requiring independent experimental validation, rather than as interchangeable analogs [2].

Quantitative Differentiation Evidence for N-(3,4-Difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide (CAS 872609-27-3) Versus Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: 3,4-Difluorophenyl vs. Mono-Fluoro, Chloro, and Dimethylphenyl Analogs

The computed XLogP3-AA for the target compound (3,4-difluorophenyl) is 4.5 [1]. This represents a moderate increase in lipophilicity relative to the unsubstituted phenyl parent scaffold and a distinct value compared to other halogenated or alkyl-substituted analogs in this series. Lipophilicity is a key determinant of membrane permeability, plasma protein binding, and non-specific binding in screening assays [2].

Lipophilicity Drug-likeness Physicochemical profiling

Electronic Effect of 3,4-Difluoro Substitution Pattern on the N-Phenyl Ring: Impact on Hydrogen-Bonding and π-Stacking Potential

The 3,4-difluorophenyl substituent introduces two electron-withdrawing fluorine atoms at meta and para positions of the N-phenyl ring, creating a distinct electronic environment compared to mono-fluoro, chloro, or methyl-substituted analogs [1]. This substitution pattern reduces the electron density of the phenyl ring (Hammett σmeta for F = +0.34, σpara for F = +0.06; combined effect distinct from 3-Cl with σmeta = +0.37 or 3,4-dimethyl with σmeta = -0.07, σpara = -0.17) [2]. The dual fluorine substitution also creates a dipole moment that can enhance or disrupt specific protein-ligand interactions involving the N-phenyl ring, including π-stacking with aromatic residues and hydrogen-bonding interactions where the C-F bond can act as a weak hydrogen-bond acceptor [1].

Fluorine medicinal chemistry Electronic effects Structure-activity relationships

Molecular Weight and Heavy Atom Count Differentiation: Impact on Ligand Efficiency Metrics

The target compound has a molecular weight of 382.3 g/mol with 28 heavy atoms, representing a moderate-sized screening compound within the benzofuran-2-carboxamide series [1]. The 3,4-difluorophenyl variant (MW 382.3) is heavier than the mono-fluoro analog (MW ~366.3, 27 heavy atoms) and the unsubstituted parent scaffold (3-(furan-2-amido)-1-benzofuran-2-carboxamide), but lighter than the 3,4-dimethylphenyl analog (MW ~374.4) [1]. In the context of ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations, these differences in molecular weight and heavy atom count affect the interpretability of potency data when normalized for molecular size [2].

Ligand efficiency Fragment-based drug discovery Molecular complexity

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity as Predictors of Permeability and Bioavailability

The target compound has a computed TPSA of 84.5 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. This TPSA value falls within Veber's rule thresholds (TPSA ≤140 Ų) for favorable oral bioavailability, and is below the commonly cited cutoff of 90 Ų for good blood-brain barrier penetration [2]. The TPSA of this compound is identical across all N-aryl variants sharing the same core scaffold (including 3-fluorophenyl, 3-chlorophenyl, and 3,4-dimethylphenyl analogs) because the N-phenyl substituent does not contribute additional polar surface area beyond what is already present in the carboxamide linkage, limiting TPSA-based differentiation within this series [1].

Drug-likeness ADME prediction Oral bioavailability

Procurement-Relevant Application Scenarios for N-(3,4-Difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide (CAS 872609-27-3)


SAR Exploration of the N-Phenyl Substituent in Benzofuran-2-Carboxamide Screening Libraries

This compound serves as the 3,4-difluorophenyl variant within a broader SAR matrix exploring the effect of N-aryl substitution on biological activity in the 3-(furan-2-amido)-1-benzofuran-2-carboxamide scaffold. When procured alongside its close analogs (CAS 847408-19-9, 888441-14-3, 888462-47-3), researchers can systematically map how halogen type, substitution pattern, and electron-donating/withdrawing character at the N-phenyl ring modulate target binding and selectivity. The 3,4-difluoro pattern is pharmacologically significant due to its balanced electronic withdrawal without the steric bulk of chlorine or the electron-donating character of methyl groups, as evidenced by the Hammett analysis in Section 3 [1] [2].

Computational Docking and Pharmacophore Modeling with a Halogenated Benzofuran Scaffold

The well-defined structure, XLogP3-AA of 4.5, and TPSA of 84.5 Ų make this compound suitable for computational chemistry studies, including molecular docking and pharmacophore model generation, particularly where the 3,4-difluorophenyl moiety can be probed for fluorine-specific interactions (C-F···H, C-F···π, or orthogonal multipolar interactions) with protein targets [1]. The compound's placement in the ZINC database (ZINC04353815) facilitates its incorporation into virtual screening workflows [1].

Physicochemical Benchmarking in Drug-Likeness and ADME Property Profiling Panels

With its computed molecular weight (382.3 g/mol), moderate lipophilicity (XLogP3-AA 4.5), and TPSA (84.5 Ų) within Veber compliance space, this compound can serve as a benchmark for evaluating chromatographic retention, solubility, and permeability behavior of benzofuran-2-carboxamide derivatives in ADME screening cascades [1]. Its placement within the chemical space defined by the Lipinski and Veber rules supports its use as a reference compound for property-based screening library design [3].

Synthetic Intermediates and Building Block Chemistry for Benzofuran-Derived Compound Libraries

The benzofuran-2-carboxamide core structure with the 3-furan-2-amido substituent provides a versatile scaffold for further derivatization, including amide coupling at the carboxamide position, Suzuki coupling at the benzofuran ring, or modifications of the furan ring [1]. The 3,4-difluorophenyl group offers a synthetically stable aryl fluoride motif compatible with diverse reaction conditions, making the compound useful as an intermediate in medicinal chemistry synthesis campaigns targeting kinase inhibitors or other enzyme modulators, a common application of benzofuran-2-carboxamide derivatives [2].

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.